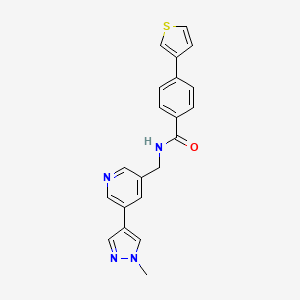
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, such as N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide, has been the subject of numerous studies . Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . Various synthetic approaches have been applied for the synthesis of pyrazole, and these methods may be used to generate new leads possessing the pyrazole nucleus with high efficacy .
Molecular Structure Analysis
The molecular structure of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide is characterized by a pyrazole ring, a pyridine ring, and a thiophene ring . The structure–activity relationship studies indicated that the modifications in the aryl ring play an important role for enhancing the activity .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Researchers have developed methodologies for synthesizing benzamide-based heterocyclic compounds, including pyrazole, pyridine, and thiophene derivatives, which are of interest for their potential applications in medicinal chemistry and materials science. The synthesis techniques often involve coupling reactions and cyclization processes that yield complex heterocyclic systems incorporating the benzamide moiety. These synthetic routes provide access to a variety of compounds for further biological and chemical property evaluation (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004; Ho & Suen, 2013).
Applications in Anticancer Research
One area of application for such compounds includes the design and discovery of isotype-selective histone deacetylase (HDAC) inhibitors. These inhibitors, including benzamide derivatives, have shown promise in blocking cancer cell proliferation and inducing apoptosis by affecting histone acetylation and gene expression. This highlights their potential as anticancer drugs, with some compounds advancing to clinical trials (Zhou et al., 2008).
Antiviral Activity
Benzamide-based compounds have also been explored for their antiviral activities, particularly against influenza viruses. Novel synthetic routes have been developed to produce benzamide-based 5-aminopyrazoles and their fused heterocycles, which have demonstrated significant antiviral activities against avian influenza (H5N1) in vitro. This suggests their potential as therapeutic agents against influenza and possibly other viral infections (Hebishy, Salama, & Elgemeie, 2020).
Material Science Applications
In addition to their biomedical applications, compounds structurally related to N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide have been studied for their photophysical properties. These properties make them candidates for use in materials science, particularly in the development of new materials with specific optical characteristics. The synthesis and functionalization of these compounds can lead to novel materials with potential applications in electronics, photonics, and as sensors (Moustafa et al., 2022).
Propiedades
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-25-13-20(12-24-25)19-8-15(9-22-11-19)10-23-21(26)17-4-2-16(3-5-17)18-6-7-27-14-18/h2-9,11-14H,10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXWIYSLNUUZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2678082.png)
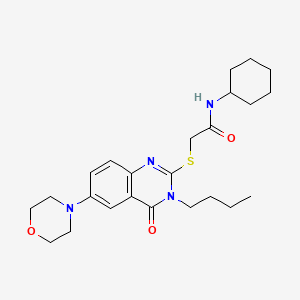
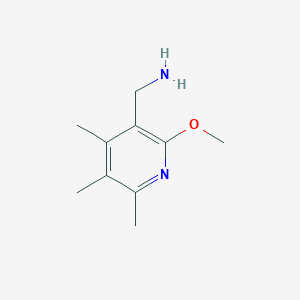
![N-Methyl-N-[2-oxo-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2678088.png)
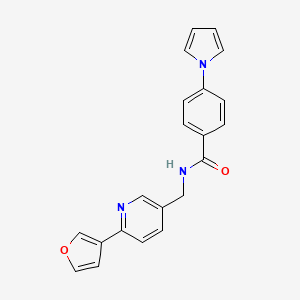
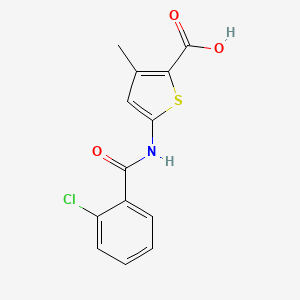
![tert-butyl [(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/no-structure.png)
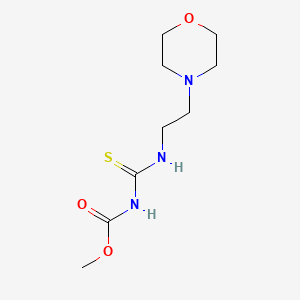


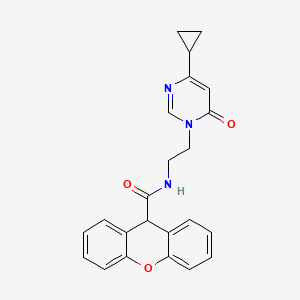
![2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2678100.png)

![5-Methyl-7-(4-thiophen-2-ylpiperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678105.png)